molecular formula C10H12N6O2 B10898840 1-methyl-4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide

1-methyl-4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide

Cat. No.: B10898840
M. Wt: 248.24 g/mol
InChI Key: QQHQIFAACXAAHW-UHFFFAOYSA-N
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Description

1-methyl-4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with 1-methyl-1H-pyrazole-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide stands out due to its dual pyrazole rings, which confer unique chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its efficacy in various biological applications.

Properties

Molecular Formula

C10H12N6O2

Molecular Weight

248.24 g/mol

IUPAC Name

1-methyl-4-[(1-methylpyrazole-3-carbonyl)amino]pyrazole-3-carboxamide

InChI

InChI=1S/C10H12N6O2/c1-15-4-3-6(13-15)10(18)12-7-5-16(2)14-8(7)9(11)17/h3-5H,1-2H3,(H2,11,17)(H,12,18)

InChI Key

QQHQIFAACXAAHW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CN(N=C2C(=O)N)C

Origin of Product

United States

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